LRE1

Beschreibung

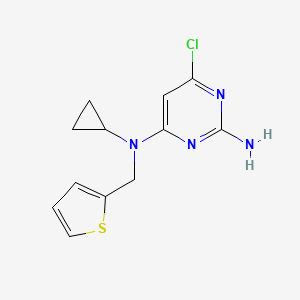

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-4-N-cyclopropyl-4-N-(thiophen-2-ylmethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4S/c13-10-6-11(16-12(14)15-10)17(8-3-4-8)7-9-2-1-5-18-9/h1-2,5-6,8H,3-4,7H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWZXKSZLRVSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CS2)C3=CC(=NC(=N3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LRE1 sAC Inhibitor: A Deep Dive into its Allosteric Mechanism of Action

For Immediate Release

A comprehensive technical guide detailing the mechanism of action of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of this compound's interaction with sAC, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Mechanism: Allosteric Inhibition via the Bicarbonate Binding Site

This compound exerts its inhibitory effect on soluble adenylyl cyclase (sAC) through a unique allosteric mechanism.[1][2][3][4] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to the bicarbonate (HCO3-) binding site, a region distinct from the ATP-binding catalytic site.[1][4] Bicarbonate is the physiological activator of sAC, and by occupying this site, this compound prevents the conformational changes necessary for sAC activation. This non-competitive mode of inhibition with respect to ATP makes this compound a highly specific modulator of sAC activity.[1]

Crystallographic and kinetic studies have revealed that this compound not only occupies the bicarbonate binding site but also extends into a channel that connects this site to the active site.[1] This extended interaction is thought to contribute to the inhibitor's tight binding and specificity.

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound against sAC has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | ~3.2 µM | Human | Recombinant sAC, in vitro | |

| IC50 | 5.3 µM | Not Specified | Biochemical Assay | [5] |

| IC50 | ~10 µM | Not Specified | In vitro |

Signaling Pathway of sAC and its Inhibition by this compound

Soluble adenylyl cyclase plays a crucial role in various physiological processes, most notably in sperm capacitation and fertility. Upon activation by bicarbonate and calcium, sAC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream proteins, leading to changes in cell motility, metabolism, and other functions. This compound, by blocking sAC activation, effectively dampens this entire signaling cascade.

References

- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]

- 4. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. librarysearch.williams.edu [librarysearch.williams.edu]

LRE1: A Selective Allosteric Inhibitor of Soluble Adenylyl Cyclase (sAC)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble adenylyl cyclase (sAC), a widely distributed source of the second messenger cyclic AMP (cAMP), is a key regulator of numerous physiological processes. Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate and calcium ions, playing crucial roles in sperm motility, capacitation, and other cellular functions.[1][2] The development of specific inhibitors for sAC is essential for dissecting its distinct signaling pathways and for exploring its therapeutic potential. This document provides a comprehensive technical overview of LRE1, a novel, potent, and selective allosteric inhibitor of sAC. This compound offers a valuable tool for studying sAC-mediated signaling and represents a promising lead compound for the development of non-hormonal contraceptives and other therapeutics.

Introduction to Soluble Adenylyl Cyclase (sAC)

Mammalian cells utilize two main classes of adenylyl cyclases to produce cAMP: the well-characterized G-protein-regulated transmembrane adenylyl cyclases (tmACs) and the soluble adenylyl cyclase (sAC).[1][2] While tmACs are integral membrane proteins activated by G-protein coupled receptors (GPCRs), sAC is a soluble enzyme found in the cytoplasm, nucleus, and mitochondria.[2] This distinct subcellular localization allows sAC to regulate specific cAMP microdomains within the cell, mediating diverse physiological functions independently of GPCR signaling.[1][2]

sAC activity is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a cellular sensor for these crucial physiological parameters.[1][2] Its role is particularly well-established in sperm, where sAC-dependent cAMP production is essential for motility and capacitation, the process by which sperm acquire the ability to fertilize an egg.[2][3] The critical function of sAC in fertility has made it a compelling target for the development of non-hormonal contraceptives.[3][4]

This compound: A Novel sAC Inhibitor

The discovery of this compound provided a significant advancement in the pharmacological toolkit for studying sAC.[1][2] Identified through a high-throughput screen utilizing a mass spectrometry-based adenylyl cyclase assay, this compound emerged as a potent and selective inhibitor of sAC.[1][2]

Mechanism of Action: Allosteric Inhibition

This compound exhibits a unique allosteric mechanism of inhibition.[1][2] Structural and kinetic studies have revealed that this compound binds to the bicarbonate binding site of sAC.[1][2][3] This binding event is competitive with the physiological activator, bicarbonate, but non-competitive with the substrate, ATP.[3] This allosteric mode of action, targeting a regulatory site distinct from the active site, contributes to the high selectivity of this compound for sAC over the structurally related tmACs.[2]

Figure 1: Mechanism of this compound Inhibition

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound against Soluble Adenylyl Cyclase

| Parameter | Value | Species | Assay Conditions | Reference |

| IC₅₀ | ~3 µM | - | Purified sAC protein | [3] |

| IC₅₀ | 7.8 µM | Human | Purified sAC protein | [5] |

| IC₅₀ | ≤ 10 µM | - | Purified sAC protein, 1 mM ATP, 5 mM MgCl₂, 5 mM CaCl₂, 40 mM NaHCO₃ | [2] |

Table 2: Cellular Potency of this compound

| Cell Line | Parameter | Value | Assay Conditions | Reference |

| 4-4 cells (HEK293 overexpressing sAC) | IC₅₀ | 11 µM | cAMP accumulation assay with PDE inhibitors | [2] |

| MLTC-1 Leydig cells | IC₅₀ | 20.7 µM | LH-stimulated cAMP accumulation | [6] |

Table 3: Selectivity of this compound against Transmembrane Adenylyl Cyclases (tmACs)

| tmAC Isoform | This compound Concentration | % Inhibition | Reference |

| tmAC I | 50 µM | No inhibition | [2] |

| tmAC II | 50 µM | No inhibition | [2] |

| tmAC V | 50 µM | No inhibition | [2] |

| tmAC VIII | 50 µM | No inhibition | [2] |

| tmAC IX | 50 µM | No inhibition | [2] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the characterization of this compound.

Mass Spectrometry-Based Adenylyl Cyclase Assay

The discovery of this compound was enabled by a novel high-throughput screening method based on mass spectrometry.[1][2]

Principle: This assay directly measures the enzymatic conversion of ATP to cAMP by sAC. The use of mass spectrometry allows for a label-free, highly sensitive, and direct quantification of the product, cAMP.

General Protocol:

-

Reaction Mixture: Purified sAC enzyme is incubated with ATP, MgCl₂, CaCl₂, and NaHCO₃ in a suitable buffer.

-

Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Quenching: The enzymatic reaction is stopped, typically by the addition of a strong acid or a chelating agent.

-

Sample Preparation: The reaction mixture is prepared for mass spectrometry analysis, which may involve dilution and the addition of an internal standard (e.g., isotopically labeled cAMP).

-

LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of cAMP produced.

Figure 2: Workflow for sAC Inhibitor Screening

Cellular cAMP Accumulation Assay

To assess the efficacy of this compound in a cellular context, cAMP accumulation assays are performed.

Principle: This assay measures the total intracellular cAMP levels in response to sAC activity. To prevent the degradation of cAMP by phosphodiesterases (PDEs), the assay is typically conducted in the presence of PDE inhibitors.

General Protocol:

-

Cell Culture: Cells, such as the 4-4 cell line stably overexpressing sAC, are cultured to an appropriate density.

-

Pre-treatment: Cells are pre-treated with a cocktail of PDE inhibitors to block cAMP degradation.

-

Inhibitor Incubation: this compound is added to the cells at various concentrations and incubated for a specific duration.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) assays.

sAC Signaling Pathway and the Role of this compound

sAC plays a central role in various signaling pathways. A key example is its function in sperm capacitation.

References

- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of Soluble Adenylyl Cyclase (ADCY10) Inhibitors on the LH-Stimulated cAMP Synthesis in Mltc-1 Leydig Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of LRE1: A Novel Allosteric Inhibitor of Soluble Adenylyl Cyclase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC). sAC, a non-G-protein-regulated adenylyl cyclase, is a key enzyme in various physiological processes, including sperm motility and capacitation. This compound was identified through a novel mass-spectrometry-based high-throughput screen and has been characterized as a potent and selective inhibitor that binds to the bicarbonate activator binding site of sAC. This guide details the discovery methodology, mechanism of action, and key experimental protocols used in the characterization of this compound, presenting a valuable resource for researchers in cAMP signaling and drug development.

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a crucial role in a multitude of cellular signaling pathways. In mammalian cells, cAMP is generated by two distinct classes of adenylyl cyclases: the well-characterized G-protein-regulated transmembrane adenylyl cyclases (tmACs) and the soluble adenylyl cyclase (sAC), which is regulated by bicarbonate and calcium ions. The distinct localization and regulation of these adenylyl cyclase isoforms allow for compartmentalized cAMP signaling.

Soluble adenylyl cyclase has emerged as a critical enzyme in specific physiological contexts, most notably in sperm function, where it is essential for motility and capacitation—the final maturation steps required for fertilization.[1] Pharmacological inhibition of sAC has been proposed as a promising strategy for the development of non-hormonal contraceptives.[1] The discovery of this compound represents a significant advancement in the development of specific chemical probes to study sAC biology and as a potential lead compound for therapeutic development.[2][3]

Discovery of this compound

This compound was identified through an innovative high-throughput screening (HTS) campaign that utilized a mass-spectrometry-based adenylyl cyclase assay.[4][5] This approach offered a direct and sensitive method to measure the enzymatic activity of sAC, overcoming some of the limitations of traditional cAMP assays.

High-Throughput Screening Workflow

The HTS workflow was designed to efficiently screen a large chemical library for inhibitors of sAC. The key stages of the workflow are outlined below.

Caption: High-throughput screening workflow for the discovery of sAC inhibitors.

Mechanism of Action of this compound

This compound inhibits sAC through a unique allosteric mechanism.[3][6] Structural and biochemical studies have revealed that this compound binds to the bicarbonate binding site of the enzyme.[2][3] Bicarbonate is a physiological activator of sAC, and by occupying this site, this compound prevents the conformational changes required for enzymatic activity. This allosteric mode of inhibition confers specificity for sAC over tmACs, which are not regulated by bicarbonate.[7]

sAC Signaling Pathway in Sperm Capacitation

The process of sperm capacitation is a complex signaling cascade that is critically dependent on the activity of sAC. The pathway is initiated by the influx of bicarbonate and calcium ions into the sperm cell, leading to the activation of sAC and a subsequent rise in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates a cascade of downstream protein targets, ultimately leading to hyperactivated motility and the ability to undergo the acrosome reaction, both of which are essential for fertilization.[1]

Caption: Simplified sAC signaling pathway in sperm capacitation and the inhibitory action of this compound.

Quantitative Data

The potency and selectivity of this compound have been determined through various in vitro and cell-based assays. The following tables summarize the key quantitative data for this compound and, for comparison, other relevant sAC inhibitors.

Table 1: In Vitro Potency of sAC Inhibitors

| Compound | Biochemical IC50 (µM) | Reference |

| This compound | 5.3 | [4] |

| KH7 | ~10 | [3] |

| TDI-10229 | 0.1135 | [4] |

| TDI-11155 | 0.0157 | [4] |

| TDI-11861 | 0.0051 | [4] |

Table 2: Cellular Potency of sAC Inhibitors

| Compound | Cellular IC50 in 4-4 cells (µM) | Reference |

| This compound | 11 | [8] |

| KH7 | ~30 | [8] |

| TDI-10229 | 0.1 | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.

Mass-Spectrometry-Based sAC Activity Assay

This assay was the cornerstone of the high-throughput screen that led to the discovery of this compound.

-

Principle: The enzymatic activity of sAC is measured by directly quantifying the production of cAMP from ATP using mass spectrometry.

-

Reagents:

-

Purified recombinant human sAC

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 40 mM NaHCO₃

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Quenching solution: Acetonitrile with an internal standard (e.g., ¹³C₅-cAMP)

-

-

Procedure:

-

Dispense test compounds into a 384-well plate.

-

Add purified sAC enzyme to each well and pre-incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the ATP-containing assay buffer.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding the quenching solution.

-

Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of cAMP produced relative to the internal standard.

-

Cellular sAC Activity Assay in 4-4 Cells

This cell-based assay is used to determine the potency of sAC inhibitors in a cellular context.[6][9]

-

Cell Line: HEK293 cells stably overexpressing truncated rat sAC (4-4 cells). In these cells, cAMP accumulation upon phosphodiesterase (PDE) inhibition is almost exclusively due to sAC activity.[9]

-

Reagents:

-

4-4 cells

-

DMEM with 10% FBS

-

Test compounds (e.g., this compound)

-

IBMX (a broad-spectrum PDE inhibitor)

-

0.1 M HCl for cell lysis

-

cAMP detection kit (e.g., ELISA-based)

-

-

Procedure:

-

Seed 4-4 cells in a 24-well plate at a density of 5 x 10⁶ cells/ml and culture overnight.[9]

-

Replace the medium with fresh medium.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 10 minutes at 37°C.[6]

-

Lyse the cells with 0.1 M HCl.[9]

-

Quantify the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Sperm Motility and Capacitation Assays

These assays are crucial for evaluating the physiological effects of sAC inhibitors on sperm function.

-

Principle: The impact of sAC inhibitors on sperm motility parameters and the ability of sperm to undergo capacitation are assessed using computer-assisted sperm analysis (CASA) and capacitation-specific staining.

-

Sperm Preparation:

-

Collect epididymal sperm from mice.

-

Allow sperm to "swim-up" into a capacitation medium (e.g., modified Tyrode's medium) containing bicarbonate.

-

-

Motility Analysis (CASA):

-

Incubate sperm in capacitation medium with or without the test compound.

-

Load sperm samples into a motility chamber.

-

Analyze sperm motility parameters (e.g., velocity, beat cross frequency) using a CASA system.

-

-

Capacitation Assay (e.g., Chlortetracycline Staining):

-

Incubate sperm under capacitating conditions with or without the test compound.

-

Stain sperm with chlortetracycline (CTC), a fluorescent probe that changes its staining pattern on the sperm head depending on the capacitation state.

-

Evaluate the percentage of capacitated sperm by fluorescence microscopy.

-

Cell Viability Assay

This assay is performed to assess the potential cytotoxicity of the sAC inhibitors.

-

Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

-

Procedure:

-

Seed cells (e.g., HEK293) in a 96-well plate.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Add the CellTiter-Glo® reagent directly to the wells.

-

Mix to induce cell lysis and release ATP.

-

Measure the luminescent signal, which is proportional to the amount of ATP and thus cell viability.

-

Conclusion

The discovery of this compound as a potent and specific allosteric inhibitor of soluble adenylyl cyclase represents a significant milestone in the study of cAMP signaling. Its unique mechanism of action, targeting the bicarbonate binding site, provides a high degree of selectivity over transmembrane adenylyl cyclases. The experimental methodologies detailed in this guide, from the initial high-throughput screen to the characterization of its effects on cellular and physiological processes, provide a robust framework for the continued investigation of sAC function and the development of next-generation sAC inhibitors for therapeutic applications, such as non-hormonal contraception. The availability of this compound as a chemical probe will undoubtedly facilitate further exploration of the diverse roles of sAC in health and disease.

References

- 1. abyntek.com [abyntek.com]

- 2. ch.promega.com [ch.promega.com]

- 3. ulab360.com [ulab360.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. Sperm - Wikipedia [en.wikipedia.org]

- 6. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]

LRE1's Role in Regulating cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that governs a vast array of physiological processes. The spatial and temporal control of cAMP signaling is exquisitely regulated by a complex interplay of enzymes, including adenylyl cyclases, which synthesize cAMP, and phosphodiesterases, which degrade it. A key player in this intricate network is soluble adenylyl cyclase (sAC), a unique source of cAMP that is regulated by bicarbonate, calcium, and ATP, rather than G-proteins. This technical guide provides an in-depth exploration of LRE1, a potent and specific allosteric inhibitor of sAC. We will delve into the molecular mechanism of this compound's action, present quantitative data on its inhibitory activity, detail key experimental protocols for its study, and visualize the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the sAC-mediated cAMP signaling pathway.

Introduction to this compound and Soluble Adenylyl Cyclase

In mammalian cells, the synthesis of cAMP is carried out by two distinct classes of adenylyl cyclases: the well-characterized transmembrane adenylyl cyclases (tmACs) and the soluble adenylyl cyclase (sAC).[1][2][3][4][5][6] While tmACs are typically activated by G-protein coupled receptors (GPCRs) at the plasma membrane, sAC is distributed throughout the cytoplasm, nucleus, and mitochondria, and its activity is modulated by local concentrations of bicarbonate (HCO₃⁻), calcium (Ca²⁺), and ATP. This distinct localization and regulation allow sAC to generate localized pools of cAMP, creating signaling microdomains that orchestrate specific cellular functions.

This compound has been identified as a highly specific, cell-permeable, and non-toxic allosteric inhibitor of sAC.[1][2][3] Its discovery has provided a critical tool for dissecting the physiological roles of sAC-mediated cAMP signaling and has opened new avenues for therapeutic intervention in a variety of pathological conditions.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on sAC through a unique allosteric mechanism.[1][2][3] Unlike competitive inhibitors that bind to the active site, this compound binds to the bicarbonate activator binding site of sAC.[1][2][3] This binding event prevents the conformational changes necessary for sAC activation, thereby inhibiting the synthesis of cAMP. The high specificity of this compound for sAC over the nine isoforms of tmACs makes it an invaluable tool for distinguishing the cellular functions of these two distinct adenylyl cyclase families.[1]

Signaling Pathway Diagram

Quantitative Data on this compound Inhibition

The potency of this compound as an sAC inhibitor has been quantified in both in vitro and cellular assays. The following tables summarize the key inhibitory concentration (IC₅₀) values reported in the literature.

| Assay Type | Enzyme/Cell Line | IC₅₀ (µM) | Reference |

| In Vitro Assay | Purified Human sAC | 7.8 | [2] |

| Cellular Assay | 4-4 cells (sAC overexpressing) | 11 | [1] |

Table 1: IC₅₀ Values of this compound for Soluble Adenylyl Cyclase.

| Enzyme | This compound Concentration (µM) | % Inhibition | Reference |

| tmAC I | 50 | No inhibition | [1] |

| tmAC II | 50 | No inhibition | [1] |

| tmAC V | 50 | No inhibition | [1] |

| tmAC VIII | 50 | No inhibition | [1] |

| tmAC IX | 50 | No inhibition | [1] |

Table 2: Specificity of this compound Against Transmembrane Adenylyl Cyclases.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the role of this compound in regulating cAMP signaling.

Mass Spectrometry-Based Adenylyl Cyclase Assay

This assay is a high-throughput method for directly measuring the enzymatic activity of sAC and assessing the inhibitory potential of compounds like this compound.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and the purified sAC enzyme.

-

Compound Incubation: Add this compound or other test compounds at various concentrations to the reaction mixture.

-

Reaction Initiation and Termination: Initiate the enzymatic reaction by adding the substrate, ATP. After a defined incubation period at 37°C, terminate the reaction by adding EDTA.

-

Sample Preparation: Prepare the samples for mass spectrometry analysis by protein precipitation with acetonitrile.

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of cAMP produced.

-

Data Analysis: Calculate the percent inhibition of sAC activity at each compound concentration and determine the IC₅₀ value.

Experimental Workflow Diagram

Cellular cAMP Accumulation Assay

This assay measures the effect of this compound on intracellular cAMP levels in response to sAC activation.

Protocol:

-

Cell Culture: Culture cells, such as HEK293 cells overexpressing sAC (4-4 cells) or sAC knockout mouse embryonic fibroblasts (sAC KO MEFs), in appropriate media.[1]

-

Pre-incubation with Inhibitors: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound Treatment: Treat the cells with varying concentrations of this compound.

-

Stimulation: Stimulate sAC activity with an appropriate activator (e.g., bicarbonate) or, in the case of sAC KO MEFs, stimulate tmACs with forskolin to assess specificity.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: Determine the effect of this compound on cAMP accumulation and calculate the IC₅₀ in a cellular context.

Western Blotting for PKA Substrate Phosphorylation

This method assesses the downstream effects of sAC inhibition by this compound on the activity of Protein Kinase A (PKA), a primary effector of cAMP.

Protocol:

-

Cell or Tissue Treatment: Treat cells or tissues with this compound and an sAC activator.

-

Protein Extraction: Lyse the cells or homogenize the tissues to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody that recognizes phosphorylated PKA substrates (e.g., anti-phospho-(Ser/Thr) PKA substrate antibody).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the signal.

-

Analysis: Quantify the band intensities to determine the relative levels of PKA substrate phosphorylation.

Logical Relationship of this compound Specificity Assessment

The specificity of this compound for sAC is a critical aspect of its utility as a research tool and potential therapeutic agent. The following diagram illustrates the logical flow of experiments to confirm this specificity.

Therapeutic Potential and Future Directions

The high specificity and low toxicity of this compound make it an attractive candidate for therapeutic development.[1] sAC has been implicated in a variety of physiological and pathophysiological processes, including sperm motility, intraocular pressure regulation, and metabolic diseases.[1] By specifically inhibiting sAC, this compound and its derivatives could offer novel treatment strategies for conditions such as male infertility, glaucoma, and certain metabolic disorders. Further research is warranted to explore the full therapeutic potential of sAC inhibition and to develop next-generation inhibitors with enhanced potency and pharmacokinetic properties.

Conclusion

This compound is a powerful and specific tool for investigating the role of soluble adenylyl cyclase in cAMP signaling. Its unique allosteric mechanism of inhibition, coupled with its favorable pharmacological properties, provides researchers with a means to dissect the intricate functions of sAC-mediated cAMP microdomains. This technical guide has provided a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, key experimental protocols, and its potential as a therapeutic agent. As our understanding of the complexities of cAMP signaling continues to evolve, the use of specific chemical probes like this compound will be indispensable in unraveling the diverse roles of this fundamental second messenger in health and disease.

References

- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]

- 4. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Soluble Adenylyl Cyclase (ADCY10) Inhibitors on the LH-Stimulated cAMP Synthesis in Mltc-1 Leydig Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]

In-depth Technical Guide: LRE1 Binding to the Bicarbonate Activator Binding Site of Soluble Adenylyl Cyclase (sAC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soluble adenylyl cyclase (sAC) is a unique intracellular signaling molecule that functions as a crucial sensor for bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. Its activation triggers the production of the second messenger cyclic AMP (cAMP), which in turn modulates a wide array of physiological processes, from sperm motility to metabolic regulation. Unlike transmembrane adenylyl cyclases, sAC possesses a distinct bicarbonate binding site that governs its allosteric activation. The small molecule LRE1 has been identified as a potent and specific inhibitor of sAC, acting competitively at this bicarbonate binding site. This technical guide provides a comprehensive overview of the binding characteristics of this compound to sAC, detailed experimental protocols for studying this interaction, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers engaged in the study of sAC biology and the development of novel sAC-targeted therapeutics.

Quantitative Data on this compound-sAC Binding

The following tables provide a consolidated summary of the quantitative data characterizing the binding of this compound to the soluble adenylyl cyclase.

Table 1: Binding Affinity and Inhibitory Potency of this compound against sAC

| Parameter | Value | Species | Assay Conditions |

| IC₅₀ | 3.2 µM | Human | Biochemical sAC activity assay |

| Kᵢ | Not explicitly reported | - | - |

| Kₔ | Not explicitly reported | - | - |

Table 2: Kinetic Parameters of this compound Binding to sAC

| Parameter | Value | Method |

| kₒₙ (Association Rate) | Not explicitly reported | Surface Plasmon Resonance (SPR) |

| kₒff (Dissociation Rate) | Not explicitly reported | Surface Plasmon Resonance (SPR) |

| Inhibition Mechanism | Competitive with Bicarbonate | Enzyme kinetics |

Note: While the calculation of Kᵢ, Kₔ, kₒₙ, and kₒff for this compound has been mentioned in the literature, specific numerical values have not been explicitly reported in the reviewed sources.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and inhibitory effects of this compound on sAC.

Soluble Adenylyl Cyclase (sAC) Activity Assay (Two-Column Method)

This assay quantifies the enzymatic activity of sAC by measuring the conversion of [α-³²P]ATP to [³²P]cAMP.

-

Materials:

-

Purified sAC enzyme

-

This compound compound

-

[α-³²P]ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, and varying concentrations of NaHCO₃

-

Stop Solution: 1% Sodium Dodecyl Sulfate (SDS)

-

Dowex AG 50W-X4 resin

-

Alumina resin

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, purified sAC, and varying concentrations of this compound or vehicle control.

-

Pre-incubate the mixtures for 15 minutes at room temperature.

-

Initiate the reaction by adding [α-³²P]ATP.

-

Incubate at 30°C for a specified time (e.g., 20 minutes).

-

Terminate the reaction by adding the stop solution.

-

Apply the reaction mixture to a Dowex column to separate [³²P]cAMP from unreacted [α-³²P]ATP.

-

Elute the [³²P]cAMP onto an alumina column for further purification.

-

Elute the purified [³²P]cAMP from the alumina column into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

To determine the competitive nature of inhibition, perform the assay with varying concentrations of both this compound and NaHCO₃.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to sAC, allowing for the determination of binding affinity (Kₔ), stoichiometry (n), and enthalpy (ΔH).

-

Materials:

-

Purified sAC protein

-

This compound compound

-

ITC Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl

-

Isothermal Titration Calorimeter

-

-

Procedure:

-

Dialyze the purified sAC protein against the ITC buffer extensively.

-

Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.

-

Degas both the protein and ligand solutions.

-

Load the sAC solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small injections of this compound into the sAC solution while monitoring the heat change.

-

As a control, inject this compound into the buffer alone to measure the heat of dilution.

-

Subtract the heat of dilution from the binding data.

-

Analyze the resulting binding isotherm by fitting to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time kinetics of this compound binding to sAC, providing data on the association (kₒₙ) and dissociation (kₒff) rates.

-

Materials:

-

Purified His-tagged sAC protein

-

This compound compound

-

SPR instrument (e.g., Biacore)

-

NTA (nitrilotriacetic acid) sensor chip

-

Running Buffer: e.g., PBS-P+ (phosphate-buffered saline with surfactant P20)

-

Amine coupling reagents (EDC/NHS)

-

-

Procedure:

-

Equilibrate the NTA sensor chip with the running buffer.

-

Immobilize the His-tagged sAC protein onto the sensor chip via Ni²⁺-His tag chelation.

-

Perform amine coupling to covalently link the captured sAC to the chip surface.

-

Inject a series of increasing concentrations of this compound over the sensor surface to monitor the association phase.

-

Switch to running buffer flow to monitor the dissociation phase.

-

Regenerate the sensor chip surface between different this compound concentrations if necessary.

-

Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic rate constants (kₒₙ and kₒff) and the equilibrium dissociation constant (Kₔ).

-

Visualizations

The following diagrams illustrate the sAC signaling pathway, the experimental workflow for characterizing this compound binding, and the logical relationship of competitive inhibition.

Caption: The sAC signaling pathway, initiated by bicarbonate and modulated by calcium, leading to cAMP production and activation of downstream effectors PKA and EPAC. This compound acts as an inhibitor of sAC.

Caption: Experimental workflow for the characterization of this compound binding to sAC, from preparation to data analysis.

Caption: Logical diagram illustrating the competitive inhibition of sAC by this compound at the bicarbonate binding site.

LRE1-Sensitive Soluble Adenylyl Cyclase: A Comprehensive Technical Guide to its Role in Physiological Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial enzyme directly activated by bicarbonate (HCO3-) and calcium (Ca2+), positioning it as a crucial sensor of cellular metabolic state. The discovery of LRE1, a specific and allosteric inhibitor of sAC, has provided a powerful tool to dissect the physiological processes regulated by this distinct cAMP signaling pathway. This compound binds to the bicarbonate activator binding site of sAC, offering high potency and selectivity over other adenylyl cyclases and phosphodiesterases. This technical guide provides an in-depth overview of the physiological processes regulated by this compound-sensitive sAC, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (in vitro) | 159 nM | Purified sAC protein | [1] |

| IC50 (cellular) | 7 nM | sAC-overexpressing HEK293 cells | [1] |

| Effect on cAMP Levels | Dose-dependent decrease | MLTC-1 Leydig cells | [2] |

Table 2: Physiological Effects of this compound-Mediated sAC Inhibition

| Physiological Process | Model System | Key Finding | Quantitative Effect | Reference |

| Mitochondrial Function | Rat liver mitochondria | This compound induces mitohormesis, protecting against damage. | Increased mitochondrial membrane potential | [3] |

| Hepatic Ischemia/Reperfusion (I/R) Injury | Wistar rats | This compound pretreatment protects against I/R-induced liver damage. | Significant reduction in serum ALT and AST levels | [3] |

| Sperm Capacitation | Bovine spermatozoa | Inhibition of sAC by KH7 (a related inhibitor) blocks capacitation. | Dose-dependent inhibition of hyperactivation |

Experimental Protocols

Mass-Spectrometry-Based Adenylyl Cyclase Assay

This protocol is based on the method used for the discovery of this compound.

Objective: To measure the enzymatic activity of sAC by quantifying the production of cAMP from ATP.

Materials:

-

Purified sAC enzyme

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP

-

This compound or other test compounds

-

Acetonitrile

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Prepare the reaction mixture in a 96-well plate. Each well should contain the assay buffer and purified sAC enzyme.

-

Add this compound or other test compounds at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Initiate the enzymatic reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of cold acetonitrile to each well.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the amount of cAMP in each sample using a validated HPLC-MS/MS method. The method should be optimized for the separation and detection of ATP and cAMP.

-

Calculate the percent inhibition of sAC activity for each concentration of the test compound and determine the IC50 value.

Seahorse XF Cell Mito Stress Test

Objective: To assess mitochondrial respiration in live cells in real-time.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Assay medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

-

Cells of interest (e.g., primary hepatocytes, HepG2 cells)

Procedure:

-

Seed the cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the Seahorse XF sensor cartridge with the mitochondrial inhibitors:

-

Port A: Oligomycin (inhibits ATP synthase)

-

Port B: FCCP (uncouples mitochondrial respiration)

-

Port C: Rotenone/Antimycin A (inhibit Complex I and III)

-

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell culture microplate in the analyzer and initiate the assay.

-

The analyzer will measure the oxygen consumption rate (OCR) in real-time and sequentially inject the inhibitors.

-

Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Rat Model of Hepatic Ischemia-Reperfusion Injury

Objective: To induce and evaluate liver damage caused by a temporary interruption of blood flow.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

Atraumatic vascular clamps

-

This compound or vehicle solution

-

Blood collection tubes

-

Liver tissue collection supplies (e.g., formalin, liquid nitrogen)

Procedure:

-

Anesthetize the rat and perform a midline laparotomy to expose the liver.

-

Administer this compound or vehicle intravenously or intraperitoneally at the desired dose and time point before ischemia.

-

Induce partial hepatic ischemia by clamping the portal triad (hepatic artery, portal vein, and bile duct) supplying the left and median lobes of the liver (approximately 70% of the liver mass).

-

Maintain ischemia for a defined period (e.g., 60 minutes).

-

Remove the clamp to initiate reperfusion.

-

Close the abdominal incision.

-

At a predetermined time point after reperfusion (e.g., 2, 6, or 24 hours), re-anesthetize the rat and collect blood samples via cardiac puncture for serum analysis (e.g., ALT, AST).

-

Euthanize the animal and harvest liver tissue for histological analysis (e.g., H&E staining) and biochemical assays (e.g., measurement of oxidative stress markers).

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits sAC, blocking cAMP production and PKA activation.

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Caption: Experimental workflow for the rat hepatic ischemia-reperfusion model.

Conclusion

This compound has emerged as a critical tool for elucidating the diverse physiological roles of soluble adenylyl cyclase. By specifically inhibiting this unique source of cAMP, researchers can now probe its involvement in a range of cellular processes, from mitochondrial bioenergetics to the response to tissue injury. The quantitative data, detailed protocols, and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals seeking to further understand and target this compound-sensitive sAC for therapeutic benefit. Future research in this area holds the promise of novel treatments for a variety of metabolic and ischemic disorders.

References

Understanding the Allosteric Inhibition of Soluble Adenylyl Cyclase (sAC) by LRE1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble adenylyl cyclase (sAC), a widely expressed intracellular source of the second messenger cyclic AMP (cAMP), plays a crucial role in a variety of physiological processes, including sperm motility and capacitation. Unlike transmembrane adenylyl cyclases (tmACs), sAC is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. Its distinct regulatory mechanism and cellular localization make it an attractive therapeutic target. This technical guide provides an in-depth overview of the allosteric inhibition of sAC by LRE1, a specific and well-characterized small molecule inhibitor. We will detail the mechanism of action of this compound, present quantitative data on its inhibitory potency, outline key experimental protocols for its characterization, and visualize the relevant signaling pathways and experimental workflows.

Introduction to Soluble Adenylyl Cyclase (sAC) and this compound

Soluble adenylyl cyclase is a unique isoform of adenylyl cyclase that is found in the cytoplasm, mitochondria, and nucleus of cells.[1] It is distinguished from the more well-known transmembrane adenylyl cyclases by its activation mechanism; sAC is directly activated by bicarbonate and calcium ions, integrating cellular metabolic and ionic signals to regulate cAMP production.[1][2] The cAMP produced by sAC participates in localized signaling microdomains, influencing downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[1]

This compound was identified through a high-throughput screening campaign as a specific and allosteric inhibitor of sAC.[2] It exhibits a unique mechanism of action by binding to the bicarbonate activator binding site, thereby preventing the conformational changes required for sAC activation.[2] This allosteric mode of inhibition confers high specificity for sAC over tmACs.[2]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against sAC has been determined in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the tables below.

Table 1: Biochemical IC₅₀ Values for this compound against sAC

| Assay Condition | IC₅₀ (µM) | Reference |

| Purified human sAC protein with 1 mM ATP, 5 mM MgCl₂, 5 mM CaCl₂, 40 mM NaHCO₃ | ≤ 10 | [2] |

| Standard assay with purified human sAC protein | 3.2 | [3] |

| Purified human sAC protein | 7.8 | [4] |

Table 2: Cellular IC₅₀ Value for this compound

| Cell Line and Assay Condition | IC₅₀ (µM) | Reference |

| 4-4 cells (HEK293 cells stably overexpressing sAC) with PDE inhibitors | 11 | [2] |

| 4-4 cells (sAC-overexpressing) | 5.3 | [3] |

Signaling Pathway and Mechanism of Inhibition

sAC plays a pivotal role in cAMP-mediated signaling. Its activation by bicarbonate and calcium leads to the production of cAMP, which in turn activates PKA. Activated PKA can then phosphorylate a multitude of downstream target proteins, leading to various cellular responses. This compound acts as a competitive inhibitor with respect to bicarbonate, binding to the same allosteric site and preventing sAC activation.[2]

Caption: sAC signaling pathway and this compound inhibition mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of sAC by this compound.

In Vitro Biochemical Potency Assay for sAC

This assay measures the ability of a compound to inhibit the enzymatic activity of purified sAC protein.

Caption: Workflow for the in vitro biochemical sAC inhibition assay.

Cellular sAC Activity Assay

This assay determines the potency of an inhibitor in a cellular context, accounting for factors like cell permeability and metabolism.

Caption: Workflow for the cellular sAC inhibition assay.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of soluble adenylyl cyclase. Its specific, allosteric mechanism of inhibition provides a clear advantage over less specific adenylyl cyclase inhibitors. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand sAC biology and develop novel therapeutics targeting this important enzyme. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the complex relationships and procedures involved in the study of sAC inhibition by this compound.

References

- 1. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

LRE1 as a Chemical Probe for Studying cAMP Microdomains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic AMP (cAMP) is a ubiquitous second messenger that orchestrates a vast array of physiological processes by acting within discrete, independently regulated microdomains. The existence of two distinct classes of adenylyl cyclases (ACs) in mammalian cells—transmembrane adenylyl cyclases (tmACs) and soluble adenylyl cyclase (sAC)—underpins the formation of these microdomains. Distinguishing the contributions of sAC and tmACs to specific cellular responses is crucial for understanding cAMP signaling and for the development of targeted therapeutics. This technical guide details the use of LRE1, a potent and specific allosteric inhibitor of sAC, as a chemical probe to dissect cAMP microdomains. We provide a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its application in cellular and biochemical assays, and a summary of key quantitative data. Furthermore, this guide includes visual representations of relevant signaling pathways and experimental workflows to facilitate the effective integration of this compound into research and drug discovery programs.

Introduction to this compound and cAMP Microdomains

Cyclic AMP signaling is not a monolithic process. Instead, it is spatially organized into microdomains where localized pools of cAMP are generated and act on specific downstream effectors.[1] This spatial segregation allows for the simultaneous and independent regulation of diverse cellular functions.[2] The two main sources of cAMP are:

-

Transmembrane adenylyl cyclases (tmACs): These are integral membrane proteins activated by G protein-coupled receptors (GPCRs) in response to extracellular signals like hormones and neurotransmitters.[1][2]

-

Soluble adenylyl cyclase (sAC): Encoded by the ADCY10 gene, sAC is found throughout the cell, including the cytoplasm, nucleus, and mitochondria.[2] Unlike tmACs, sAC is insensitive to G-protein regulation and is instead activated by local concentrations of bicarbonate (HCO₃⁻), calcium (Ca²⁺), and ATP.[1]

The distinct localization and regulation of sAC and tmACs give rise to separate cAMP microdomains, each controlling specific physiological outcomes. To understand the precise roles of these microdomains, it is essential to have tools that can selectively modulate the activity of each AC class.

This compound has emerged as a critical chemical probe for this purpose. It is a potent and specific allosteric inhibitor of sAC, enabling researchers to parse the contributions of sAC-generated cAMP from that produced by tmACs.[1]

Mechanism of Action of this compound

This compound inhibits sAC through a unique allosteric mechanism. It binds to the bicarbonate binding site of sAC, preventing the binding of the physiological activator HCO₃⁻.[1] This binding mode is distinct from the active site where ATP is converted to cAMP, and it confers high specificity for sAC over the nine known isoforms of tmACs.[1] The bicarbonate binding site in sAC corresponds to the forskolin binding site in tmACs; however, the structural differences between these sites prevent this compound from inhibiting tmACs.[1]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ for sAC (in vitro) | ≤ 10 µM | Purified sAC protein | [1] |

| IC₅₀ for sAC (cellular) | 11 µM | 4-4 cells (HEK293 overexpressing sAC) | [1] |

| Inhibitor | IC₅₀ for sAC | Specificity Notes | Reference |

| This compound | ~10-11 µM | Allosteric inhibitor, binds to the bicarbonate binding site. Does not exhibit intrinsic fluorescence. | [1] |

| KH7 | ~10 µM | Mechanism of action is not fully defined. Exhibits non-specific cellular effects and intrinsic fluorescence, limiting its use with fluorescence-based cAMP sensors. | [1] |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in key experiments to study cAMP microdomains.

Preparation of this compound Stock Solution

For in vitro and cell-based assays, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.

-

Reagent: this compound (powder)

-

Solvent: DMSO

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

-

Note: When preparing working concentrations for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cellular cAMP Accumulation Assay

This protocol is designed to measure the effect of this compound on sAC-dependent cAMP accumulation in whole cells. The use of 4-4 cells (HEK293 cells stably overexpressing sAC) is recommended for specific assessment of sAC inhibition. As a negative control, sAC knockout mouse embryo fibroblasts (sAC KO MEFs) can be used to confirm the specificity of this compound for sAC.

Materials:

-

4-4 cells (HEK293 overexpressing sAC) or sAC KO MEFs

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (10 mM in DMSO)

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Stop solution (0.2 M HCl)

-

cAMP assay kit (e.g., Correlate-EIA Direct Assay)

Procedure:

-

Cell Seeding:

-

Seed 4-4 cells or sAC KO MEFs in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the cells at 37°C in a 5% CO₂ incubator.

-

-

Pre-incubation with this compound:

-

On the day of the assay, aspirate the cell culture medium.

-

Wash the cells once with warm PBS.

-

Add fresh, serum-free medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 30, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Incubate for 10 minutes at 37°C.

-

-

Stimulation of cAMP Production:

-

To measure sAC activity, add a PDE inhibitor such as IBMX (final concentration 500 µM) to all wells to prevent cAMP degradation.

-

Incubate for the desired period (e.g., 5-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Aspirate the medium.

-

Add 100 µL of stop solution (0.2 M HCl) to each well to lyse the cells and stop the reaction.

-

Incubate at room temperature for 15 minutes.

-

Determine the intracellular cAMP concentration in the lysates using a competitive immunoassay (e.g., EIA) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the cAMP concentration against the log of the this compound concentration.

-

Calculate the IC₅₀ value of this compound for sAC inhibition.

-

Mass Spectrometry-Based Adenylyl Cyclase Assay (for in vitro studies)

This assay provides a direct measurement of AC activity by quantifying the conversion of ATP to cAMP. It was the primary method used for the discovery of this compound.

Principle:

The assay measures the amount of cAMP produced and ATP consumed in a reaction containing purified AC enzyme, ATP, and necessary cofactors. The quantification is performed using RapidFire-Mass Spectrometry (RF-MS).

Materials:

-

Purified sAC or membrane preparations containing tmACs

-

Assay buffer (e.g., containing Tris-HCl, MgCl₂, CaCl₂, and NaHCO₃)

-

ATP

-

This compound

-

Stop solution

-

RapidFire-Mass Spectrometry (RF-MS) system

Procedure (General Workflow):

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer, purified sAC enzyme, and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow for the enzymatic conversion of ATP to cAMP.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution.

-

-

Sample Analysis by RF-MS:

-

Inject the samples into the RF-MS system.

-

Quantify the amounts of cAMP produced and ATP consumed by comparing to standard curves of known concentrations.

-

-

Data Analysis:

-

Determine the concentration-response curve for this compound inhibition of sAC activity and calculate the IC₅₀.

-

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Distinct cAMP signaling pathways mediated by tmACs and sAC.

Figure 2: Experimental workflows for studying this compound's effect on sAC.

Conclusion

This compound is an indispensable tool for researchers seeking to unravel the complexities of cAMP signaling microdomains. Its high specificity for sAC allows for the clear delineation of sAC-dependent pathways from those regulated by tmACs. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this compound in both basic research and drug discovery. By enabling a deeper understanding of localized cAMP signaling, this compound will continue to facilitate new discoveries in cellular physiology and pharmacology.

References

Methodological & Application

Protocol for using LRE1 in cell culture experiments.

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

LRE1 is a potent, specific, and allosteric inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4] Unlike transmembrane adenylyl cyclases (tmACs), which are regulated by G-protein coupled receptors, sAC is a cytosolic enzyme activated by bicarbonate (HCO3-), calcium (Ca2+), and ATP.[1][3][4] sAC plays a crucial role in various physiological processes by generating the second messenger cyclic AMP (cAMP) in specific subcellular compartments, including the mitochondria and nucleus.[1] this compound offers a valuable tool for dissecting the specific roles of sAC in cellular signaling pathways, making it relevant for research in areas such as metabolism, oncology, and reproductive biology.[1]

Mechanism of Action

This compound exerts its inhibitory effect through a unique allosteric mechanism.[1][2][3] It binds to the bicarbonate activator binding site on the sAC enzyme.[1][2][3] This binding event prevents the conformational changes required for sAC activation, thereby inhibiting the synthesis of cAMP.[1] The specificity of this compound for sAC over tmACs allows for the targeted investigation of sAC-mediated signaling pathways.[1]

Applications in Cell Culture

-

Elucidation of sAC-Specific Signaling Pathways: By specifically inhibiting sAC, this compound enables researchers to differentiate between cellular processes regulated by sAC-generated cAMP and those controlled by tmACs.

-

Investigation of Mitochondrial Function: sAC is present in mitochondria and regulates processes like cellular respiration. This compound can be used to study the role of mitochondrial cAMP signaling in normal physiology and disease states.

-

Drug Discovery and Development: As sAC is implicated in various diseases, including cancer and metabolic disorders, this compound serves as a valuable pharmacological tool for validating sAC as a therapeutic target and for screening for novel drug candidates.

-

Cell Viability and Cytotoxicity Studies: this compound has been shown to be non-toxic to cells, making it a reliable tool for long-term cell culture experiments without confounding cytotoxic effects.[1]

Experimental Protocols

Preparation of this compound Stock Solution

-

Reagent: this compound powder

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 20 mM). This compound is soluble in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

General Cell Culture Treatment Protocol

-

Cell Lines: This protocol can be adapted for various cell lines, including HEK293 cells, sAC knockout mouse embryonic fibroblasts (sAC KO MEFs), and other cell lines relevant to the research question.

-

Procedure:

-

Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

-

The following day, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to perform a serial dilution to achieve the final concentration.

-

Remove the old medium from the cells and replace it with the medium containing this compound.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.

-

Incubate the cells for the desired treatment duration (e.g., 1, 6, 24, or 48 hours), depending on the specific experiment.

-

Determination of Optimal this compound Concentration (Dose-Response Experiment)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for sAC activity in the target cell line.

-

Procedure:

-

Plate cells in a 96-well plate.

-

Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM).

-

After the desired incubation time, measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

Plot the cAMP levels against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay

-

Objective: To assess the effect of this compound on cell viability.

-

Procedure:

-

Plate cells in a 96-well plate.

-

Treat cells with various concentrations of this compound and a vehicle control.

-

After the desired treatment period (e.g., 24, 48, or 72 hours), perform a cell viability assay using reagents such as MTT, MTS, or resazurin, following the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader and calculate cell viability as a percentage of the vehicle-treated control.

-

Data Presentation

Table 1: Inhibitory Activity of this compound on sAC

| Cell Line | Measurement | IC50 Value | Reference |

| 4-4 (HEK293 overexpressing sAC) | cAMP Accumulation | 11 µM | [1] |

| Purified human sAC protein | In vitro activity | 7.8 µM |

Table 2: Example Concentrations of this compound Used in Cell Culture Experiments

| Cell Line | This compound Concentration | Treatment Duration | Application | Reference |

| MLTC-1 Leydig cells | 50 µM, 100 µM | 30 minutes | Inhibition of LH-stimulated cAMP synthesis | |

| HEK293 cells overexpressing tmACs | 50 µM | Not specified | Specificity testing (no inhibition of tmACs) | [1] |

Mandatory Visualization

Caption: this compound inhibits the activation of soluble adenylyl cyclase (sAC).

Caption: Workflow for a typical cell culture experiment using this compound.

References

- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]

- 3. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]

- 4. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Effective Concentration of LRE1 for sAC Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective concentration of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC). This document includes quantitative data on this compound potency, detailed protocols for key experiments, and visual representations of the underlying signaling pathway and experimental workflows.

Introduction to this compound and Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase (sAC) is a unique source of the second messenger cyclic AMP (cAMP), distinct from the more commonly studied transmembrane adenylyl cyclases (tmACs).[1] Unlike tmACs, which are regulated by G proteins at the plasma membrane, sAC is activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions within the cell's cytoplasm, nucleus, and mitochondria.[1][2] This localized cAMP production allows sAC to regulate a variety of physiological processes, including sperm motility and capacitation, making it a key target for non-hormonal contraception research.[3]

This compound is a small molecule inhibitor that specifically targets sAC.[4][5][6] It acts as an allosteric inhibitor by binding to the bicarbonate binding site on sAC, thereby preventing its activation.[4][5][6][7] Understanding the effective concentration of this compound required to inhibit sAC is crucial for its application in both basic research and therapeutic development.

Quantitative Data: this compound Potency for sAC Inhibition

The inhibitory potency of this compound against sAC has been determined through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the effectiveness of an inhibitor. The following table summarizes the reported IC₅₀ values for this compound.

| Assay Type | sAC Source | IC₅₀ Value | Reference(s) |

| Biochemical Assay | Purified Human sAC | 3.2 µM | |

| Biochemical Assay | Purified Human sAC | 7.8 µM | [4] |

| Cellular Assay | sAC-overexpressing HEK293 cells (4-4 cells) | 11 µM | [5] |

| Cellular Assay | sAC-overexpressing HEK293 cells (4-4 cells) | 5.3 µM | [3] |

Note: Variations in IC₅₀ values can be attributed to differences in experimental conditions, such as enzyme and substrate concentrations, buffer composition, and the complexity of the cellular environment.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams illustrate the sAC signaling pathway and a general workflow for determining the effective concentration of an sAC inhibitor like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

Application of LRE1 in Sperm Capacitation and Motility Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sperm capacitation and motility are fundamental physiological processes essential for successful fertilization. These events are intricately regulated by a series of intracellular signaling cascades, with the soluble adenylyl cyclase (sAC)-cAMP pathway playing a central role. LRE1, a specific and allosteric inhibitor of sAC, serves as a valuable pharmacological tool to investigate the precise mechanisms governing these sperm functions. By selectively blocking sAC activity, this compound allows for the elucidation of the downstream effects of cAMP signaling on sperm motility, hyperactivation, and the acrosome reaction. These application notes provide detailed protocols for the utilization of this compound in sperm capacitation and motility assays, offering a robust methodology for researchers in reproductive biology and those involved in the development of male contraceptives.

Signaling Pathway of this compound in Sperm

This compound exerts its inhibitory effect by targeting soluble adenylyl cyclase (sAC), a key enzyme in the cAMP signaling pathway in sperm. Unlike transmembrane adenylyl cyclases, sAC is directly activated by bicarbonate (HCO₃⁻) and calcium ions (Ca²⁺), which are present in the female reproductive tract. This activation leads to the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream protein substrates on serine, threonine, and tyrosine residues. This phosphorylation cascade is critical for the initiation of hyperactivated motility and the capacitation-associated changes in the sperm plasma membrane, ultimately preparing the sperm for fertilization. This compound, as an allosteric inhibitor, binds to the bicarbonate binding site on sAC, preventing its activation and consequently blocking the entire downstream signaling cascade.

Caption: this compound signaling pathway in sperm.

Quantitative Data Summary

The inhibitory effect of this compound on sAC-dependent processes in sperm is dose-dependent. The following table summarizes the key quantitative data regarding the efficacy of this compound.

| Parameter | Organism | IC₅₀ | Effect | Reference |

| sAC-dependent processes (PKA phosphorylation, tyrosine phosphorylation, hyperactivation) | Mouse Sperm | ~10 µM | Inhibition | [1] |

Experimental Protocols

Protocol 1: Sperm Capacitation Assay with this compound

This protocol details the induction of in vitro capacitation of mammalian sperm and the assessment of the inhibitory effect of this compound.

Materials:

-

Freshly collected semen sample

-

Sperm washing medium (e.g., Human Tubal Fluid - HTF medium)

-

Capacitating medium (HTF supplemented with bovine serum albumin - BSA, bicarbonate, and calcium)

-

This compound stock solution (in DMSO)

-

Control vehicle (DMSO)

-

Chlortetracycline (CTC) staining solution

-

Fluorescence microscope

Procedure:

-

Sperm Preparation:

-

Allow the semen sample to liquefy at 37°C for 30 minutes.

-

Perform a swim-up or density gradient centrifugation to separate motile sperm.

-

Wash the motile sperm fraction twice with sperm washing medium by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the final sperm pellet in the capacitating medium to a concentration of 10 x 10⁶ sperm/mL.

-

-

This compound Treatment:

-

Aliquot the sperm suspension into different treatment groups:

-

Control (capacitating medium with vehicle - DMSO)

-

This compound treatment groups (capacitating medium with varying concentrations of this compound, e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).

-

-

Incubate the sperm suspensions at 37°C in a 5% CO₂ incubator for the desired capacitation time (e.g., 3-4 hours for human sperm).

-

-

Assessment of Capacitation (CTC Staining):

-

At the end of the incubation period, take an aliquot from each treatment group for CTC staining.

-

Add CTC staining solution to the sperm suspension and incubate in the dark.

-

Observe the sperm under a fluorescence microscope.

-

Classify sperm into three patterns based on CTC fluorescence:

-

F pattern (non-capacitated): Uniform bright fluorescence over the entire head.

-

B pattern (capacitated): A fluorescence-free band in the post-acrosomal region.

-

AR pattern (acrosome-reacted): No or very weak fluorescence over the sperm head.

-

-

Count at least 200 sperm per sample and calculate the percentage of capacitated sperm (B pattern).

-

Experimental Workflow:

Caption: Workflow for sperm capacitation assay with this compound.

Protocol 2: Sperm Motility and Hyperactivation Assay with this compound

This protocol describes the use of Computer-Assisted Sperm Analysis (CASA) to evaluate the effect of this compound on sperm motility and hyperactivation.